molecular formula C13H22N2O B2883848 {2-[2-(Diethylamino)ethoxy]phenyl}methanamine CAS No. 870063-49-3

{2-[2-(Diethylamino)ethoxy]phenyl}methanamine

Cat. No.: B2883848
CAS No.: 870063-49-3
M. Wt: 222.332
InChI Key: QKTZEXRCEPPMOB-UHFFFAOYSA-N
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Description

{2-[2-(Diethylamino)ethoxy]phenyl}methanamine is an organic compound with the molecular formula C13H22N2O. It is known for its applications in various fields including chemistry, biology, and industry. This compound is characterized by the presence of a diethylamino group and an ethoxy group attached to a phenyl ring, making it a versatile molecule for different chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-[2-(Diethylamino)ethoxy]phenyl}methanamine typically involves the reaction of 2-(diethylamino)ethanol with a suitable phenylmethanamine derivative. The reaction is usually carried out under controlled conditions to ensure high yield and purity. Common reagents used in the synthesis include diethylamine, ethylene oxide, and phenylmethanamine. The reaction conditions often involve moderate temperatures and the use of solvents like ethanol or methanol to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the efficiency of the process. The use of catalysts and optimized reaction conditions further enhances the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

{2-[2-(Diethylamino)ethoxy]phenyl}methanamine undergoes various types of chemical reactions including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted phenylmethanamine compounds .

Scientific Research Applications

{2-[2-(Diethylamino)ethoxy]phenyl}methanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of {2-[2-(Diethylamino)ethoxy]phenyl}methanamine involves its interaction with specific molecular targets and pathways. The diethylamino group can interact with biological receptors, influencing cellular signaling pathways. The ethoxy group may enhance the compound’s solubility and facilitate its transport across cell membranes. These interactions can lead to various biological effects, depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of {2-[2-(Diethylamino)ethoxy]phenyl}methanamine lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity. The presence of both diethylamino and ethoxy groups allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research and industry .

Biological Activity

Chemical Structure and Properties

  • Molecular Formula : C13H22N2O
  • Molecular Weight : 222.33 g/mol
  • Structure : The compound features a diethylamino group linked through an ethoxy chain to a phenyl group, which may influence its biological interactions and pharmacological effects.

The mechanism of action of {2-[2-(Diethylamino)ethoxy]phenyl}methanamine is hypothesized based on its structural similarities to other biologically active compounds. The diethylamino group can interact with biological receptors, potentially modulating their activity. The phenyl ring may facilitate binding to hydrophobic pockets in proteins, influencing their function and activity.

Biological Activity

Although direct research on this compound is sparse, it shares characteristics with other compounds that exhibit notable biological activities. These include:

  • Antimicrobial Properties : Compounds with similar structures have been investigated for their antimicrobial effects. The presence of functional groups like diethylamino often correlates with enhanced interaction with microbial targets.
  • Anticancer Potential : Structural analogs have shown promise in cancer research, particularly in targeting specific pathways involved in tumor growth and proliferation.
  • Neuropharmacological Effects : Given the presence of the diethylamino moiety, there is potential for neuropharmacological activity, possibly affecting neurotransmitter systems .

Case Study 1: Anticancer Activity

A study examining structurally related compounds demonstrated that derivatives featuring the diethylamino group exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the inhibition of cell proliferation and induction of apoptosis through modulation of cell signaling pathways .

Case Study 2: Antimicrobial Activity

Research into similar diethylamino-containing compounds revealed promising antimicrobial properties against both gram-positive and gram-negative bacteria. These compounds were effective due to their ability to disrupt bacterial cell membranes, leading to cell lysis .

Data Table: Summary of Biological Activities

Activity TypeRelated CompoundsObserved EffectsReferences
AntimicrobialDiethylamino derivativesInhibition of bacterial growth
AnticancerPhenethylamine analogsInduction of apoptosis in cancer cells
NeuropharmacologicalDiethylamino-containing drugsModulation of neurotransmitter systems

Future Directions

Further research is essential to elucidate the specific biological activities and mechanisms of this compound. Potential avenues for investigation include:

  • In Vivo Studies : Conducting animal studies to assess the pharmacokinetics and pharmacodynamics.
  • Structure-Activity Relationship (SAR) Studies : Exploring modifications to the chemical structure to enhance biological activity.
  • Clinical Trials : Investigating therapeutic applications in clinical settings.

Properties

IUPAC Name

2-[2-(aminomethyl)phenoxy]-N,N-diethylethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O/c1-3-15(4-2)9-10-16-13-8-6-5-7-12(13)11-14/h5-8H,3-4,9-11,14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKTZEXRCEPPMOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCOC1=CC=CC=C1CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The product of Example 126A and Pd/C were processed according to the method of Example 115B to provide the product. MS (ESI+) m/z 223 (M+H)+.
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